G12S inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G12Si-1 is a selective, covalent inhibitor of the K-Ras (G12S) protein. This compound is designed to inhibit the oncogenic signaling of K-Ras (G12S), a mutation commonly found in various cancers, including lung, colon, and pancreatic cancers . G12Si-1 binds specifically to the mutant serine residue of K-Ras (G12S), thereby inhibiting its activity while sparing the wild-type K-Ras .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G12Si-1 involves the incorporation of a β-lactone group, which is crucial for its selective binding to the mutant serine residue of K-Ras (G12S) . The synthetic route typically includes the following steps:
Formation of the β-lactone ring: This step involves the cyclization of a precursor molecule under acidic conditions.
Functionalization of the β-lactone: The β-lactone is then functionalized with various substituents to enhance its binding affinity and selectivity.
Final coupling: The functionalized β-lactone is coupled with a core scaffold to form the final G12Si-1 molecule.
Industrial Production Methods
Industrial production of G12Si-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-scale cyclization: Using industrial reactors to perform the cyclization step efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
G12Si-1 primarily undergoes covalent binding reactions with the mutant serine residue of K-Ras (G12S). This covalent modification is crucial for its inhibitory activity .
Common Reagents and Conditions
Reagents: β-lactone precursors, acidic catalysts, and various functionalizing agents.
Conditions: Acidic conditions for cyclization, followed by specific conditions for functionalization and coupling.
Major Products
The major product of these reactions is the covalently modified K-Ras (G12S) protein, which is rendered inactive by the binding of G12Si-1 .
Applications De Recherche Scientifique
G12Si-1 has several applications in scientific research, particularly in the fields of cancer biology and drug development:
Cancer Research: Used to study the role of K-Ras (G12S) in cancer progression and to develop targeted therapies
Drug Development: Serves as a lead compound for developing new inhibitors targeting K-Ras mutations.
Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling and its impact on cellular processes.
Mécanisme D'action
G12Si-1 exerts its effects by covalently binding to the mutant serine residue of K-Ras (G12S). This binding inhibits the nucleotide exchange process catalyzed by Sos and the exchange rates facilitated by EDTA, thereby disrupting the nucleotide cycle of K-Ras . The inhibition of K-Ras (G12S) leads to a reduction in the levels of phosphorylated ERK, a downstream effector in the signaling pathway .
Comparaison Avec Des Composés Similaires
G12Si-1 is part of a series of compounds designed to target specific K-Ras mutations. Similar compounds include:
G12Si-2: Another β-lactone-containing compound targeting K-Ras (G12S) with similar selectivity.
MRTX1133: A reversible inhibitor targeting K-Ras (G12D) with high potency.
Sotorasib and Adagrasib: FDA-approved drugs targeting K-Ras (G12C) mutations.
G12Si-1 is unique in its selective covalent binding to K-Ras (G12S), making it a valuable tool for studying and targeting this specific mutation .
Propriétés
Formule moléculaire |
C29H32ClN5O3 |
---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
Clé InChI |
VKLRGERKXJSQFY-LGQZFRORSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.